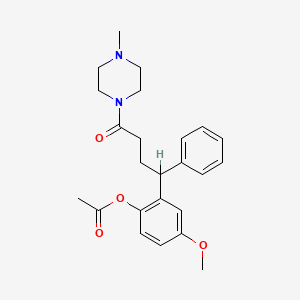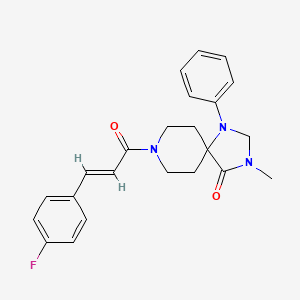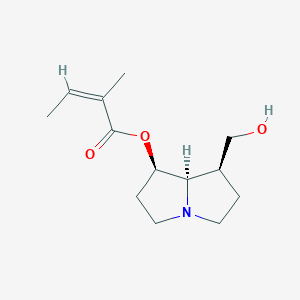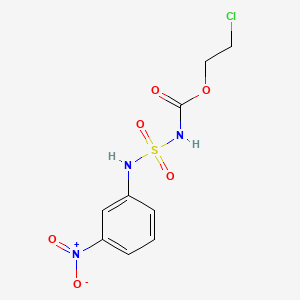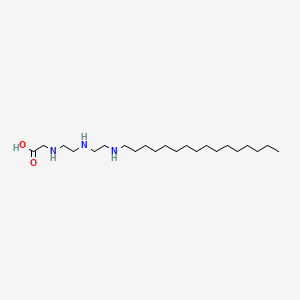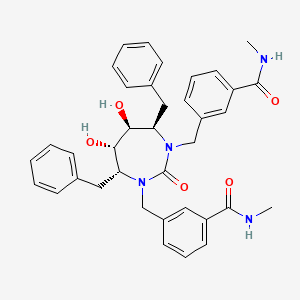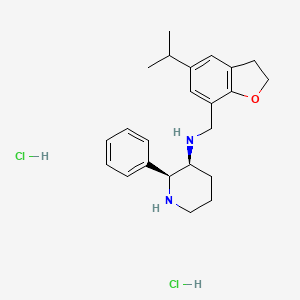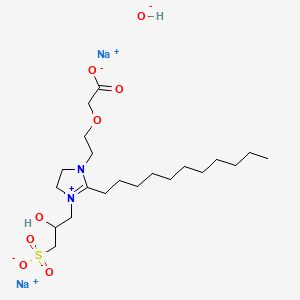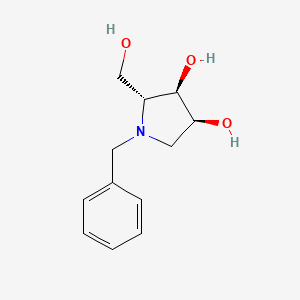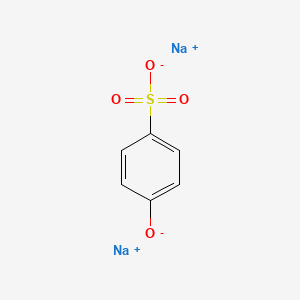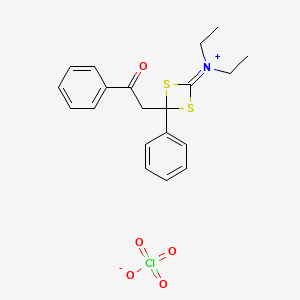
2,2-Dibromovinyl diisopropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromovinyl diisopropyl phosphate is an organophosphorus compound with the molecular formula C8H15Br2O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two bromine atoms attached to a vinyl group, which is further bonded to a diisopropyl phosphate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromovinyl diisopropyl phosphate typically involves the reaction of diisopropyl phosphite with 2,2-dibromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction parameters ensures the scalability and cost-effectiveness of the production process. The final product is purified through techniques such as distillation or recrystallization to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromovinyl diisopropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Substituted phosphates with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Hydrolysis: Phosphoric acid derivatives and other hydrolyzed products.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromovinyl diisopropyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dibromovinyl diisopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The presence of bromine atoms and the phosphate group play a crucial role in its reactivity and biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichlorovinyl diisopropyl phosphate: Similar structure but with chlorine atoms instead of bromine.
2,2-Dibromoethenyl dipropan-2-yl phosphate: Another brominated organophosphorus compound with slight structural variations.
Uniqueness
2,2-Dibromovinyl diisopropyl phosphate is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102305-56-6 |
|---|---|
Molekularformel |
C8H15Br2O4P |
Molekulargewicht |
365.98 g/mol |
IUPAC-Name |
2,2-dibromoethenyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C8H15Br2O4P/c1-6(2)13-15(11,14-7(3)4)12-5-8(9)10/h5-7H,1-4H3 |
InChI-Schlüssel |
UHMKPNIUCXXZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OC=C(Br)Br)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
